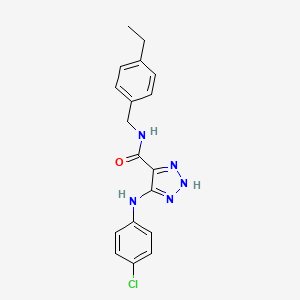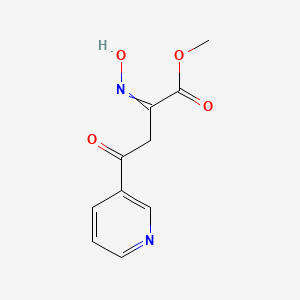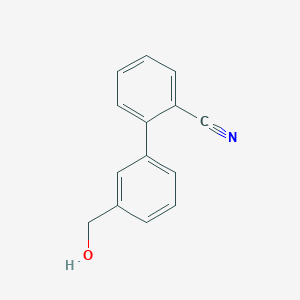
5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
The synthesis of 5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the 4-chlorophenyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-chloroaniline.
Attachment of the 4-ethylbenzyl group: This can be done through a reductive amination reaction using 4-ethylbenzaldehyde and a suitable reducing agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: This compound is utilized as an intermediate in the synthesis of other complex organic molecules, making it valuable in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inhibiting cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: Lacks the 4-chlorophenyl and 4-ethylbenzyl groups, resulting in different chemical and biological properties.
5-((4-methylphenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.
5-((4-chlorophenyl)amino)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H18ClN5O |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |
Clave InChI |
AASXMRVXMNEWAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14106661.png)

![1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106670.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14106671.png)

![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106687.png)

![8-(3-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106694.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14106714.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide](/img/structure/B14106715.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106722.png)

![1-(3,4-Dichlorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106739.png)

